molecular formula C14H12BrN B1589467 9-(2-Bromoethyl)-9H-carbazole CAS No. 75620-93-8

9-(2-Bromoethyl)-9H-carbazole

Cat. No.: B1589467
CAS No.: 75620-93-8
M. Wt: 274.15 g/mol
InChI Key: UMRDOLTVTDBBAS-UHFFFAOYSA-N
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Description

9-(2-Bromoethyl)-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, materials science, and organic electronics. The presence of a bromoethyl group in this compound enhances its reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Bromoethyl)-9H-carbazole typically involves the bromination of 9-ethylcarbazole. This can be achieved through the reaction of 9-ethylcarbazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems for bromination reactions also enhances safety and efficiency.

Types of Reactions:

    Substitution Reactions: The bromoethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The carbazole core can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carbazole-3,6-dione.

    Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 9-(2-substituted-ethyl)-9H-carbazole derivatives.

    Oxidation: Formation of carbazole-3,6-dione.

    Reduction: Formation of 9-ethyl-9H-carbazole.

Scientific Research Applications

9-(2-Bromoethyl)-9H-carbazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex carbazole derivatives.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in the development of anticancer and antimicrobial agents.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 9-(2-Bromoethyl)-9H-carbazole largely depends on the specific application. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing the nucleophile to attack the carbazole core. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    9-Ethyl-9H-carbazole: Lacks the bromoethyl group, making it less reactive in substitution reactions.

    9-(2-Chloroethyl)-9H-carbazole: Similar structure but with a chloroethyl group instead of a bromoethyl group, leading to different reactivity and applications.

    9-(2-Iodoethyl)-9H-carbazole: Contains an iodoethyl group, which is more reactive than the bromoethyl group in nucleophilic substitution reactions.

Uniqueness: The presence of the bromoethyl group in 9-(2-Bromoethyl)-9H-carbazole makes it a versatile intermediate in organic synthesis

Properties

IUPAC Name

9-(2-bromoethyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN/c15-9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRDOLTVTDBBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471454
Record name 9H-Carbazole, 9-(2-bromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75620-93-8
Record name 9H-Carbazole, 9-(2-bromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2-Bromoethyl)carbazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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